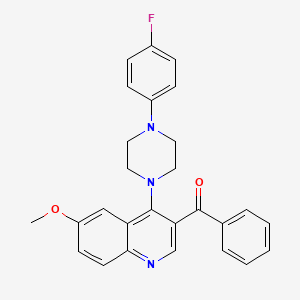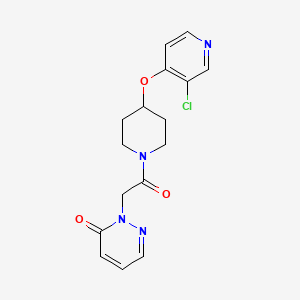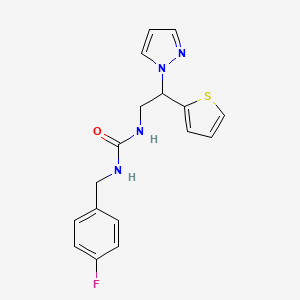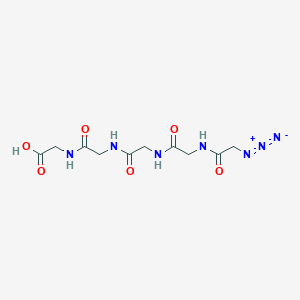
(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluorophenyl group, a piperazine ring, a methoxyquinoline group, and a phenylmethanone group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenyl group, piperazine ring, methoxyquinoline group, and phenylmethanone group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine ring could undergo reactions with acids or bases, and the fluorophenyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, and the piperazine ring could influence its solubility .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Studies on fluoroquinolone-based derivatives, including those similar in structure to the compound , have shown promising antimicrobial and antifungal activities. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating significant antimicrobial properties against a range of bacterial and fungal species. These findings indicate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antiproliferative Activity
A study by Prasad et al. (2018) on a novel bioactive heterocycle related to the compound of interest showed antiproliferative activity. The research focused on the synthesis, structural exploration, and Hirshfeld surface analysis of the compound, indicating its potential in cancer research (Prasad et al., 2018).
Analgesic and Anti-inflammatory Agents
Compounds structurally related to the query molecule have been investigated for their analgesic and anti-inflammatory properties. Gökçe et al. (2005) prepared derivatives and examined their effects, finding some to be promising agents with potent activities and minimal side effects, suggesting their potential in pain and inflammation management (Gökçe et al., 2005).
Anti-HIV Activity
Research by Ashok et al. (2015) developed β-carboline derivatives showing selective inhibition against the HIV-2 strain, highlighting the therapeutic potential of such compounds in HIV treatment. The study provides a foundation for further exploration of related molecules in antiviral therapies (Ashok et al., 2015).
Tubulin Polymerization Inhibitors
Prinz et al. (2017) reported on N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as potent inhibitors of tubulin polymerization. This research suggests the compound's relevance in developing new anticancer agents targeting the microtubule dynamics of cancer cells (Prinz et al., 2017).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . ENTs play a crucial role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
Based on the action of the similar compound fpmint, it can be inferred that this compound might interact with its target, potentially the ents, leading to inhibition of these transporters .
Biochemical Pathways
Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes, thereby playing a role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound’s molecular weight is 2447 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the action of the similar compound fpmint, it can be inferred that this compound might lead to the inhibition of ents, potentially affecting nucleotide synthesis and regulation of adenosine function .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYNLMLMIQHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)
![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2741435.png)
![Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2741436.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)

![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2741440.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2741441.png)
![2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2741442.png)
![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2741451.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)